3-(1-(2-(Methylthio)nicotinoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(2-(Methylthio)nicotinoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core linked to a pyrrolidine ring, which is further connected to a nicotinoyl group substituted with a methylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(Methylthio)nicotinoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable α-halo acid with thiourea under basic conditions to form the thiazolidine ring.
Synthesis of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a dihaloalkane.
Coupling with Nicotinoyl Group: The nicotinoyl group, substituted with a methylthio moiety, can be introduced through a nucleophilic substitution reaction, where the pyrrolidine intermediate reacts with 2-(methylthio)nicotinoyl chloride.
Final Assembly: The final step involves coupling the pyrrolidine intermediate with the thiazolidine-2,4-dione core under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nicotinoyl group can undergo reduction to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiazolidine-2,4-dione core can participate in nucleophilic substitution reactions, where the carbonyl groups are reactive towards nucleophiles like amines or hydrazines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, hydrazine, primary amines.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives of the nicotinoyl group.
Substitution: Various substituted thiazolidine-2,4-dione derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(1-(2-(Methylthio)nicotinoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound can be investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound may exhibit activity against certain diseases. Research into its pharmacological properties could reveal applications in treating conditions such as cancer, bacterial infections, or inflammatory diseases.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-(2-(Methylthio)nicotinoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazolidine-2,4-dione core is known to interact with various biological targets, potentially inhibiting enzymes or altering receptor activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core and are known for their antidiabetic properties.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring are common in pharmaceuticals and exhibit a wide range of biological activities.
Nicotinoyl Derivatives: These compounds are often explored for their potential in treating neurological disorders and infections.
Uniqueness
What sets 3-(1-(2-(Methylthio)nicotinoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione apart is the combination of these three functional groups in a single molecule, providing a unique scaffold for drug development and chemical research. Its structural complexity allows for diverse chemical modifications, making it a versatile compound in various fields of study.
Properties
IUPAC Name |
3-[1-(2-methylsulfanylpyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-21-12-10(3-2-5-15-12)13(19)16-6-4-9(7-16)17-11(18)8-22-14(17)20/h2-3,5,9H,4,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHSLGWWEZCJTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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